Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a dimethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Enyne Side Chain Introduction:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques and reagents that are readily available in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions at the piperidine ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce ethyl-substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the piperidine ring and the ethynyl group may facilitate binding to certain enzymes or receptors, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound is a derivative of piperazine and serves as a useful building block in organic synthesis.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with potential biological activity.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is used as a precursor to biologically active natural products.
Uniqueness
Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts specific reactivity and potential biological activity. The combination of the tert-butyl group and the dimethyl-substituted piperidine ring further enhances its chemical properties and versatility in organic synthesis .
Properties
Molecular Formula |
C14H23NO2 |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-7-11-8-9-15(14(5,6)10-11)12(16)17-13(2,3)4/h1,11H,8-10H2,2-6H3 |
InChI Key |
SNOCDGXBJNCJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.